molecular formula C18H15BrN2O2S B2869997 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 15864-11-6

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2869997
CAS No.: 15864-11-6
M. Wt: 403.29
InChI Key: CUXBUVJAYZHLRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These types of compounds have been synthesized and studied for their antimicrobial and antiproliferative activities . They have shown promising results against certain bacterial and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .


Synthesis Analysis

The synthesis of similar compounds involves confirming their molecular structures through their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . For instance, the NMR data for a similar compound is as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Photodynamic Therapy Potential

The synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide, have shown remarkable properties suitable for photodynamic therapy (PDT). These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II photodynamic therapy mechanisms. Their potential as Type II photosensitizers for cancer treatment in PDT highlights a significant application in the medical field (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A series of compounds, including this compound derivatives, have been synthesized and assessed for their antimicrobial efficacy. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing potential therapeutic intervention for microbial diseases. Their ability to combat bacterial and fungal infections indicates a valuable application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Radical Scavenging Activity

Nitrogen-containing bromophenols derived from marine red algae, structurally related to this compound, have shown potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals. These findings suggest their potential application as natural antioxidants in food and pharmaceutical industries, emphasizing their role in combating oxidative stress-related diseases (Li, Li, Gloer, & Wang, 2012).

Anticonvulsant Properties

Investigations into the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists reveal potential anticonvulsant properties. Compounds within this category, sharing structural motifs with this compound, exhibited significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This underscores their potential as novel anticonvulsant agents, contributing to the development of new treatments for epilepsy (Faizi et al., 2017).

Future Directions

The future directions for similar compounds involve further study of their pharmacological activities. They have the potential to be used as lead compounds for rational drug designing . The indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBUVJAYZHLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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